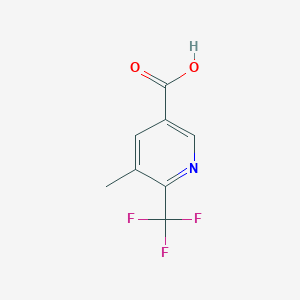

5-Methyl-6-(trifluoromethyl)nicotinic acid

CAS No.: 1105979-57-4

Cat. No.: VC5522887

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.136

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105979-57-4 |

|---|---|

| Molecular Formula | C8H6F3NO2 |

| Molecular Weight | 205.136 |

| IUPAC Name | 5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H6F3NO2/c1-4-2-5(7(13)14)3-12-6(4)8(9,10)11/h2-3H,1H3,(H,13,14) |

| Standard InChI Key | HECOUXKBSDTMFZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1C(F)(F)F)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Framework and Substitution Patterns

5-Methyl-6-(trifluoromethyl)nicotinic acid belongs to the nicotinic acid (pyridine-3-carboxylic acid) family, featuring a carboxylic acid group at position 3, a methyl group at position 5, and a trifluoromethyl group at position 6. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methyl group may influence steric interactions and electronic effects on the pyridine ring .

Key Physicochemical Parameters (Inferred from Analogous Compounds):

The trifluoromethyl group contributes to electron-withdrawing effects, polarizing the pyridine ring and enhancing hydrogen-bonding potential at the carboxylic acid moiety .

Synthesis and Manufacturing

Synthetic Routes (Adapted from 6-(Trifluoromethyl)Nicotinic Acid)

While no direct synthesis of 5-methyl-6-(trifluoromethyl)nicotinic acid is documented, analogous pathways for 6-(trifluoromethyl)nicotinic acid suggest viable strategies :

Example Protocol (Hydrolysis of Nitriles):

-

Starting Material: 5-Methyl-6-(trifluoromethyl)nicotinonitrile.

-

Reaction Conditions: Reflux with sulfuric acid (H₂SO₄) and acetic acid (CH₃COOH) in water.

-

Procedure:

Critical Parameters:

-

Temperature: Reflux conditions (~100°C) ensure complete hydrolysis.

-

Acid Concentration: High H₂SO₄ concentrations drive nitrile-to-acid conversion.

| Target | Expected IC₅₀ Range | Mechanism |

|---|---|---|

| VEGFR-2 | 0.1–1.0 μM | ATP-competitive inhibition |

| PDGFR-β | >5 μM | Selective over related kinases |

| Antioxidant Activity | SOD-like activity | Radical scavenging |

Physicochemical and ADME Profiling

Drug-Likeness and Permeability

Using computational models from analogous compounds:

| Parameter | Value | Implication |

|---|---|---|

| GI Absorption | High | Suitable for oral dosing |

| BBB Permeation | Yes | Potential CNS activity |

| P-gp Substrate | No | Low efflux risk |

| CYP Inhibition | None | Minimal drug-drug interactions |

Lipinski’s Rule Compliance:

-

MW: 205.14 (<500)

-

LogP: 1.43 (<5)

-

H-bond Donors: 1 (<5)

-

H-bond Acceptors: 6 (<10)

Complies with all criteria.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Kinase Inhibitors: Analogous to sorafenib-like derivatives .

-

Antioxidant Agents: Potential SOD mimetics due to electron-deficient aromatic systems .

Material Science Applications

-

Ligands in Catalysis: Trifluoromethyl groups enhance Lewis acidity in metal-organic frameworks.

-

Fluorescent Probes: Pyridine derivatives are used in bioimaging .

| Hazard Statement | Precautions |

|---|---|

| H315-H319 (Skin/Eye Irritant) | Use PPE; avoid direct contact |

| H335 (Respiratory Irritant) | Use fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume